molecular formula C17H19ClN4O B2646881 N-(4-chlorobenzyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide CAS No. 2034372-84-2

N-(4-chlorobenzyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide

Cat. No.: B2646881
CAS No.: 2034372-84-2
M. Wt: 330.82
InChI Key: HTOXIAUDQOOTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[3,4-b]pyridine derivatives are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer . Pyrazolo[1,5-a]pyrimidines are identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .


Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced .


Molecular Structure Analysis

The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .


Chemical Reactions Analysis

The carbonization of rice husk with sulfuric acid was used to create the sulfonated amorphous carbon material . The SO3H group-containing material had a high density .


Physical and Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . The stability under exposure to extreme pH was studied and the behavior was followed by the relative fluorescence intensity .

Scientific Research Applications

Pyrazole Derivatives as Photosynthetic Inhibitors

Pyrazole derivatives, including compounds similar to N-(4-chlorobenzyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide, have been explored for their potential as inhibitors of photosynthetic electron transport. A study conducted by Vicentini et al. (2005) synthesized and evaluated four series of new pyrazoles for their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts. Some compounds exhibited inhibitory properties in the micromolar range, comparable to commercial herbicides with the same target, such as diuron, lenacil, and hexazinone (Vicentini et al., 2005).

Cytotoxicity of Pyrazole Derivatives

The cytotoxic potential of pyrazole derivatives has been studied, with Hassan et al. (2014) focusing on the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their reaction to form pyrazolo[1,5-a]pyrimidine derivatives. These compounds were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential therapeutic applications of pyrazole derivatives in cancer treatment (Hassan et al., 2014).

Synthesis and Applications in Medicinal Chemistry

The synthesis and application of fluorinated pyrazoles in medicinal chemistry have been explored due to their importance as building blocks. Surmont et al. (2011) developed a synthetic strategy for new 3-amino-4-fluoropyrazoles, highlighting their significance in creating pharmacologically active compounds (Surmont et al., 2011).

Antibacterial Activities of Pyrazole Derivatives

Bildirici et al. (2007) synthesized derivatives from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and evaluated their antibacterial activities against Gram-positive and Gram-negative bacteria. This study demonstrates the potential of pyrazole derivatives as effective antibacterial agents (Bildirici et al., 2007).

Mechanism of Action

Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer .

Safety and Hazards

The amorphous carbon-supported sulfonic acid exhibited several advantages such as low cost, non-toxicity, porosity, stability, and easily adjustable chemical surface .

Future Directions

The properties and stability found in pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G . This suggests potential for further exploration and development.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c18-13-6-4-12(5-7-13)10-19-17(23)21-8-9-22-16(11-21)14-2-1-3-15(14)20-22/h4-7H,1-3,8-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOXIAUDQOOTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.